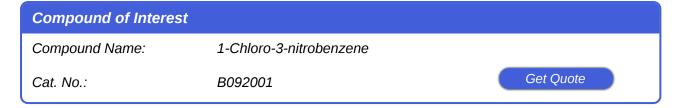


# Solubility Profile of 1-Chloro-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-chloro-3-nitrobenzene** in a wide range of common laboratory solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and various research and development activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

### **Quantitative Solubility Data**

The solubility of **1-chloro-3-nitrobenzene** varies significantly across different classes of organic solvents, a reflection of its molecular structure which features both a polar nitro group and a non-polar chlorobenzene moiety. The following table summarizes the quantitative solubility of **1-chloro-3-nitrobenzene** in numerous common laboratory solvents at 25°C.[1]



Solvent Class	Solvent	Solubility (g/L) at 25°C
Alcohols	Methanol	510.58
Ethanol	324.46	
Isopropanol	164.19	-
n-Propanol	250.91	-
n-Butanol	224.57	_
Isobutanol	154.38	_
sec-Butanol	261.0	_
tert-Butanol	263.34	
n-Pentanol	205.15	_
Isopentanol	204.85	_
n-Hexanol	198.82	-
n-Heptanol	121.31	-
n-Octanol	253.16	-
n-Nonanol	224.54	-
Cyclohexanol	219.96	-
Benzyl Alcohol	487.33	-
2-Ethylhexanol	158.11	_
Ethylene Glycol	111.8	_
Propylene Glycol	80.27	_
2-Methoxyethanol	1192.17	<del>-</del>
2-Ethoxyethanol	766.8	_
2-Propoxyethanol	592.53	_
2-Butoxyethanol	337.57	_



1-Methoxy-2-propanol	674.1	-
Transcutol	4505.3	-
Tert-Amyl alcohol	327.64	-
Ketones	Acetone	2279.81
2-Butanone (MEK)	1914.73	
Cyclohexanone	1070.71	-
2-Pentanone	1293.63	-
3-Pentanone	1297.86	-
Methyl isobutyl ketone (MIBK)	525.91	-
Acetophenone	1064.69	-
Cyclopentanone	1249.62	-
Acetylacetone	2068.05	-
Ethers	Diethyl Ether	955.62
Ethers  Tetrahydrofuran (THF)	Diethyl Ether 1406.43	955.62
		955.62
Tetrahydrofuran (THF)	1406.43	955.62
Tetrahydrofuran (THF)  1,4-Dioxane	1406.43 1542.26	955.62
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)	1406.43 1542.26 558.03	955.62
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether	1406.43 1542.26 558.03 217.66	955.62
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether  Anisole	1406.43 1542.26 558.03 217.66 1183.22	955.62
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether  Anisole  Cyclopentyl methyl ether	1406.43 1542.26 558.03 217.66 1183.22 699.62	955.62
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether  Anisole  Cyclopentyl methyl ether  Dimethyl carbonate	1406.43 1542.26 558.03 217.66 1183.22 699.62 996.47	-
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether  Anisole  Cyclopentyl methyl ether  Dimethyl carbonate  Esters	1406.43  1542.26  558.03  217.66  1183.22  699.62  996.47  Ethyl Acetate	-
Tetrahydrofuran (THF)  1,4-Dioxane  Methyl tert-butyl ether (MTBE)  Diisopropyl ether  Anisole  Cyclopentyl methyl ether  Dimethyl carbonate  Esters  Methyl Acetate	1406.43 1542.26 558.03 217.66 1183.22 699.62 996.47 Ethyl Acetate 2820.78	-



		_
n-Butyl Acetate	641.75	-
Isobutyl Acetate	278.75	-
n-Pentyl Acetate	392.68	-
Isopentyl Acetate	415.44	-
Ethyl Formate	1066.87	-
Methyl Propionate	1972.12	-
Gamma-Butyrolactone	1521.15	-
Halogenated Solvents	Dichloromethane (DCM)	1876.47
Chloroform	1525.75	
1,2-Dichloroethane	1661.14	-
Tetrachloromethane (Carbon Tetrachloride)	267.04	<u>-</u>
Chlorobenzene	703.23	-
Trichloroethylene	3535.5	-
Hydrocarbons	n-Hexane	36.93
n-Heptane	34.5	
n-Octane	27.14	-
n-Dodecane	31.18	-
n-Hexadecane	36.3	-
Cyclohexane	49.77	-
Toluene	943.67	-
o-Xylene	519.89	_
m-Xylene	535.1	-
p-Xylene	454.67	-
Ethylbenzene	453.96	-



Amides	Dimethylformamide (DMF)	3661.51
N-Methyl-2-pyrrolidone (NMP)	1679.33	
Dimethylacetamide (DMAc)	2625.96	_
Formamide	970.15	
Nitriles	Acetonitrile	2921.47
Sulfoxides	Dimethyl Sulfoxide (DMSO)	1560.7
Acids	Acetic Acid	462.07
Formic Acid	256.37	
Propionic Acid	386.38	
Other	Pyridine	1639.88
Furfural	1818.84	
Aqueous	Water	0.61

In addition to the data at 25°C, it has been noted that **1-chloro-3-nitrobenzene** is very soluble in hot ethanol.[2][3][4] Specifically, one source indicates high solubility at 78°C in ethanol.[2] The compound is also described as sparingly soluble in cold alcohol but freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid.[5] Its solubility in water is very low, measured at 0.273 g/L at 20°C.[2][5]

## **Experimental Protocols for Solubility Determination**

Accurate and reproducible solubility data are essential for various applications. The following section details a standard experimental protocol for determining the solubility of a solid compound like **1-chloro-3-nitrobenzene**. The shake-flask method is a widely recognized and reliable technique for this purpose.

## Shake-Flask Method for Equilibrium Solubility Determination



This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

#### Materials:

- 1-Chloro-3-nitrobenzene (high purity)
- Selected solvents (analytical grade or higher)
- Analytical balance
- Vials with polytetrafluoroethylene (PTFE)-lined screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
- · Volumetric flasks and pipettes
- Calibrated pH meter (for aqueous solutions)

#### Procedure:

- Preparation of Saturated Solution:
  - Accurately weigh an excess amount of 1-chloro-3-nitrobenzene and add it to a vial
    containing a known volume of the selected solvent. The excess solid is crucial to ensure
    that a saturated solution is achieved.
  - Securely cap the vials to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).



- Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.
  - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.
  - Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

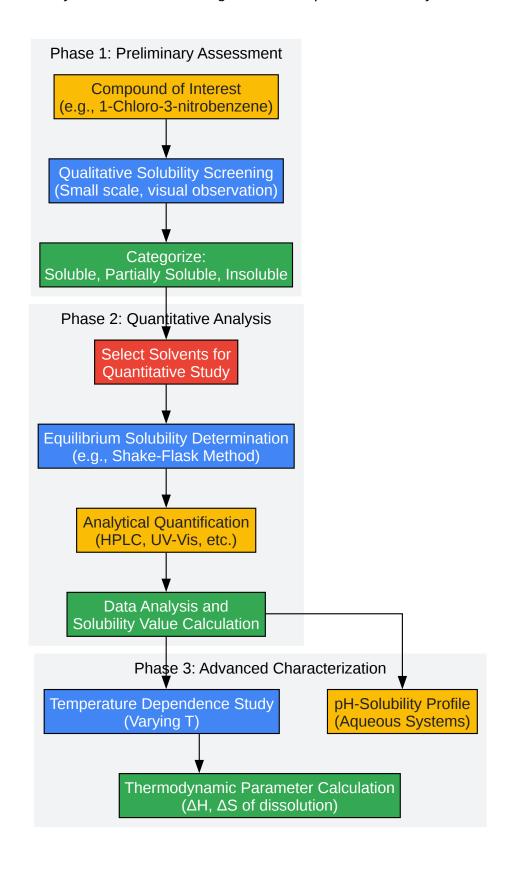
#### Analysis:

- Prepare a series of calibration standards of 1-chloro-3-nitrobenzene of known concentrations.
- Analyze the calibration standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
- Determine the concentration of 1-chloro-3-nitrobenzene in the diluted sample from the calibration curve.
- Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of **1-chloro-3-nitrobenzene** in the specific solvent at the tested temperature.

## **Logical Workflow for Solubility Assessment**



The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, from initial screening to detailed quantitative analysis.





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Caption: A logical workflow for determining the solubility of a chemical compound.

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